Cas no 465510-99-0 (3-(4-Butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)-2-propenamide)

465510-99-0 structure
Nome del prodotto:3-(4-Butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)-2-propenamide
3-(4-Butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)-2-propenamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 465510-99-0
- EN300-26585136
- Z44316048
- (E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
- AKOS001042511
- 3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
- (2E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
- 3-(4-Butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)-2-propenamide
-
- Inchi: 1S/C22H24N2O3/c1-4-5-12-27-20-11-10-17(14-21(20)26-3)13-18(15-23)22(25)24-19-9-7-6-8-16(19)2/h6-11,13-14H,4-5,12H2,1-3H3,(H,24,25)
- Chiave InChI: QJJXSOIRRKFBIM-UHFFFAOYSA-N
- Sorrisi: C(NC1=CC=CC=C1C)(=O)C(C#N)=CC1=CC=C(OCCCC)C(OC)=C1
Proprietà calcolate
- Massa esatta: 364.17869263g/mol
- Massa monoisotopica: 364.17869263g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 27
- Conta legami ruotabili: 8
- Complessità: 551
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.2
- Superficie polare topologica: 71.4Ų
Proprietà sperimentali
- Densità: 1.157±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 571.0±50.0 °C(Predicted)
- pka: 10.92±0.70(Predicted)
3-(4-Butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)-2-propenamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26585136-0.05g |
465510-99-0 | 90% | 0.05g |
$246.0 | 2023-09-13 |
3-(4-Butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)-2-propenamide Letteratura correlata
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
465510-99-0 (3-(4-Butoxy-3-methoxyphenyl)-2-cyano-N-(2-methylphenyl)-2-propenamide) Prodotti correlati
- 2108056-30-8(3-(5-methylpyrazin-2-yl)propanenitrile)
- 1428356-58-4(1-(3-chlorophenyl)-3-[2-({6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]urea)
- 2825-68-5(2Z-Hexadecenoic acid)
- 847502-88-9(2,4-Difluoro-3-methylbenzaldehyde)
- 1804468-89-0(4-Chloro-6-(chloromethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine)
- 1340149-02-1(5-bromo-2-chloro-N-ethylaniline)
- 1319203-70-7(methyl 5-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-3-methyl-1H-pyrazole-4-carboxylate)
- 1795483-26-9(4-({[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]methoxy}methyl)benzonitrile)
- 1394699-70-7(4-(3-Cyclopenten-1-ylcarbonyl)-3-morpholinecarbonitrile)
- 1670987-55-9(5-Chloro-2-fluoro-4'-(trifluoromethyl)-1,1'-biphenyl)
Fornitori consigliati
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
